molecular formula C11H13ClN2O4 B13016600 tert-Butyl (5-chloro-2-nitrophenyl)carbamate CAS No. 388571-30-0

tert-Butyl (5-chloro-2-nitrophenyl)carbamate

Cat. No.: B13016600
CAS No.: 388571-30-0
M. Wt: 272.68 g/mol
InChI Key: LOEZZJGKZFOPKK-UHFFFAOYSA-N
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Description

tert-Butyl (5-chloro-2-nitrophenyl)carbamate (CAS 388571-30-0) is a carbamate-protected aniline derivative of significant interest in chemical and agrochemical research. With a molecular formula of C11H13ClN2O4 and a molecular weight of 272.69 g/mol, this compound features both a carbamate protecting group and electron-withdrawing chloro and nitro substituents on the aromatic ring. The carbamate group, particularly the tert-butyloxycarbonyl (Boc) group, is a fundamental tool in modern synthetic chemistry, primarily serving as a protecting group for amines due to its stability under a wide range of reaction conditions and its clean deprotection under mild acidic conditions . The specific substitution pattern on the phenyl ring makes this compound a valuable synthon, or building block, for the preparation of more complex molecules. Research into structurally related compounds, such as naphthalene-1,2-diyl bis-carbamates, has demonstrated their potential as inhibitors of photosynthetic electron transport (PET) in spinach chloroplasts, suggesting a role in the study of novel herbicides and the function of Photosystem II . Furthermore, the carbamate functional group is widely employed in medicinal chemistry as a stable surrogate for peptide bonds, capable of enhancing a molecule's metabolic stability and permeability across cellular membranes, which is crucial in the design of enzyme inhibitors and potential therapeutic agents . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans. Please refer to the relevant Safety Data Sheet for detailed handling and hazard information.

Properties

CAS No.

388571-30-0

Molecular Formula

C11H13ClN2O4

Molecular Weight

272.68 g/mol

IUPAC Name

tert-butyl N-(5-chloro-2-nitrophenyl)carbamate

InChI

InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(15)13-8-6-7(12)4-5-9(8)14(16)17/h4-6H,1-3H3,(H,13,15)

InChI Key

LOEZZJGKZFOPKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Scheme and Conditions

The most common and direct synthetic route to tert-Butyl (5-chloro-2-nitrophenyl)carbamate involves the carbamate formation by reaction of 5-chloro-2-nitroaniline with tert-butyl chloroformate in the presence of a base. The base neutralizes the hydrochloric acid generated during the reaction.

General reaction:

$$
\text{5-chloro-2-nitroaniline} + \text{tert-butyl chloroformate} \xrightarrow[\text{Base}]{\text{DCM, RT}} \text{this compound} + \text{HCl}
$$

This method is straightforward, efficient, and widely reported in literature and commercial synthesis.

Reaction Parameters and Optimization

Parameter Typical Condition Notes
Base Triethylamine (1.1–1.5 equiv) Neutralizes HCl, drives reaction forward
Solvent Dichloromethane (anhydrous) Good solubility, inert under conditions
Temperature 20–25 °C (room temperature) Mild conditions prevent side reactions
Reaction Time 1–4 hours Monitored by TLC for completion
Purification Method Recrystallization or chromatography Ensures high purity product

Alternative and Advanced Synthetic Approaches

Industrial Scale Synthesis

On an industrial scale, the same reaction is adapted with process intensification techniques:

  • Continuous flow reactors are employed to improve heat and mass transfer, enhancing yield and reproducibility.
  • Use of automated reagent dosing and in-line purification to maintain product quality.
  • High-purity reagents and solvents are critical to avoid impurities that affect downstream applications.

Modified Carbamate Formation via Curtius Rearrangement

Research has explored carbamate synthesis via Curtius rearrangement of acyl azides derived from carboxylic acids. For tert-butyl carbamates, this involves:

  • Formation of acyl azide from the corresponding acid using sodium azide and di-tert-butyl dicarbonate.
  • Thermal rearrangement to isocyanate intermediate.
  • Trapping of isocyanate with tert-butanol to form the carbamate.

This method is more complex but useful for substrates where direct carbamate formation is challenging.

Detailed Research Findings and Data

Reaction Monitoring and Yield

  • The reaction progress is typically monitored by thin-layer chromatography (TLC).
  • Yields for the reaction of 5-chloro-2-nitroaniline with tert-butyl chloroformate are generally high, often exceeding 80–90% after purification.

Spectroscopic Characterization

  • [^1H NMR](pplx://action/followup) confirms the presence of tert-butyl group (singlet near 1.4 ppm) and aromatic protons.
  • [^13C NMR](pplx://action/followup) shows characteristic carbamate carbonyl carbon (~155–160 ppm).
  • Mass spectrometry confirms molecular ion consistent with C11H12ClN2O3 (molecular weight ~256.68 g/mol).

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Advantages Limitations
Direct Carbamate Formation 5-chloro-2-nitroaniline tert-butyl chloroformate, triethylamine, DCM, RT Simple, high yield, mild conditions Requires careful HCl neutralization
Curtius Rearrangement Corresponding carboxylic acid Sodium azide, di-tert-butyl dicarbonate, heat Useful for complex substrates Multi-step, requires azide handling
Industrial Continuous Flow Same as direct method Automated dosing, flow reactors Scalable, reproducible Requires specialized equipment

Additional Notes on Related Synthetic Steps

  • Reduction of the nitro group in the compound can be performed post-synthesis using hydrazine hydrate with FeCl3 catalyst or catalytic hydrogenation, enabling further functionalization.
  • Substitution reactions on the chloro substituent allow derivatization for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-chloro-2-nitrophenyl)carbamate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide in the presence of acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 5-chloro-2-aminophenylcarbamate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 5-chloro-2-nitroaniline and tert-butyl alcohol.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl (5-chloro-2-nitrophenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology and Medicine

In medicinal chemistry, this compound can be used in the design and synthesis of potential pharmaceutical agents. The presence of the nitro and chloro groups can impart biological activity, making it a candidate for drug development studies.

Industry

In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structure can contribute to the properties of the final material, such as thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which tert-Butyl (5-chloro-2-nitrophenyl)carbamate exerts its effects depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro group can participate in electrophilic aromatic substitution reactions, potentially modifying biological targets. The carbamate group can be hydrolyzed, releasing active amines that can interact with enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
tert-Butyl (5-chloro-2-nitrophenyl)carbamate Not provided C₁₁H₁₃ClN₂O₄* ~296.7 (calculated) -NO₂ (2-position), -Cl (5-position) Likely high stability due to electron-withdrawing nitro group; potential intermediate in coupling reactions.
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate 1799420-92-0 C₁₁H₁₆FN₃O₃ 257.26 -F, -OH, -CH₃ (pyrimidine ring) Pyrimidine core suggests use in nucleotide analogs or kinase inhibitors.
tert-Butyl (2-chlorothiazol-5-yl)carbamate 1379344-91-8 C₈H₁₁ClN₂O₂S 234.70 -Cl (thiazole ring) Thiazole moiety may enhance bioactivity; common in antimicrobial agents.
tert-Butyl (4-chloro-3-(difluoromethoxy)-5-nitropyridin-2-yl)carbamate 1956322-97-6 C₁₁H₁₂ClF₂N₃O₅ 363.68 -Cl, -OCHF₂, -NO₂ (pyridine ring) Difluoromethoxy group increases lipophilicity; nitro group aids in electrophilic substitution.
tert-Butyl (tert-butoxycarbonyl)(5-chloro-4-cyano-2-fluorophenyl)carbamate 2757678-37-6 C₁₇H₂₀ClFN₂O₄ 370.8 -Cl, -F, -CN (phenyl ring); dual Boc groups Dual Boc protection may stabilize sensitive amines; cyano group enables further functionalization.

Structural and Electronic Differences

  • Electron-Withdrawing Effects: The nitro (-NO₂) and chloro (-Cl) substituents in the target compound create a strongly electron-deficient aromatic ring, favoring electrophilic substitution at specific positions. In contrast, the pyrimidine derivative and pyridine analog incorporate heterocyclic systems, altering reactivity and binding properties.
  • Heterocyclic vs. Phenyl Systems : Thiazole and pyrimidine derivatives exhibit distinct electronic profiles compared to the phenyl ring, influencing their interactions in biological systems (e.g., hydrogen bonding or π-stacking).
  • Functional Group Diversity: The presence of cyano (-CN) or difluoromethoxy (-OCHF₂) groups in analogs expands synthetic versatility, enabling click chemistry or fluorinated drug design.

Biological Activity

Introduction

tert-Butyl (5-chloro-2-nitrophenyl)carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H12_{12}ClN2_{2}O3_{3}
  • Molecular Weight : Approximately 256.68 g/mol
  • Structure : The compound features a tert-butyl group, a chloro substituent, and a nitro group attached to a phenyl ring, contributing to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitro group can undergo reduction, forming reactive intermediates that may interact with biological macromolecules. The presence of chloro and nitro substituents enhances the compound's binding affinity to various targets, modulating their activity.

Potential Targets

  • Enzymes : Studies suggest that this compound may inhibit enzymes relevant to disease pathways, particularly those involved in inflammation and metabolic processes.
  • Receptors : Interaction with specific receptors could lead to therapeutic effects in various conditions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Activity :
    • In vivo studies have shown promising anti-inflammatory effects. For instance, compounds derived from similar structures demonstrated significant inhibition of edema in rat models, with percentage inhibition values ranging from 39% to 54% compared to standard drugs like indomethacin .
  • Antimicrobial Properties :
    • Investigations into the antimicrobial efficacy of related compounds suggest potential applications in treating infections. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival.
  • Enzyme Inhibition :
    • The compound has been explored as an inhibitor of protein convertase subtilisin/kexin type 9 (PCSK9), which plays a critical role in cholesterol metabolism and cardiovascular health.

Case Study 1: Anti-inflammatory Evaluation

In a study evaluating the anti-inflammatory properties of this compound derivatives, researchers synthesized several analogs and tested their efficacy using the carrageenan-induced paw edema model in rats. Results indicated that certain derivatives exhibited significant anti-inflammatory activity within 9 to 12 hours post-administration, highlighting their potential for therapeutic use .

Case Study 2: Enzyme Interaction Studies

A series of interaction studies focused on the binding affinity of this compound with target enzymes involved in metabolic pathways. These studies utilized kinetic assays to assess the inhibition rates, revealing a dose-dependent response that suggests the compound's viability as a biochemical probe for further research into metabolic disorders .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaUnique FeaturesBiological Activity
This compoundC11_{11}H12_{12}ClN2_{2}O3_{3}Chloro and nitro groups enhance reactivityAnti-inflammatory, enzyme inhibition
tert-Butyl (5-fluoro-2-nitrophenyl)carbamateC11_{11}H12_{12}F1_{1}N2_{2}O3_{3}Fluorine substitution alters reactivityPotential PCSK9 inhibitor
ClobazamC16_{16}H14_{14}ClN3_{3}OBenzodiazepine derivativeAnxiolytic effects

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